molecular formula C18H16N2O4 B5913493 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5913493
M. Wt: 324.3 g/mol
InChI Key: PWXBFIKCATUTKC-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide, also known as HODQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer cell proliferation. This compound has been found to inhibit the NF-κB and STAT3 signaling pathways, which are known to play a crucial role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases. This compound has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily determined through various analytical techniques. This compound has also been found to exhibit low toxicity in animal models, making it a safe compound for lab experiments. However, one limitation of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide. One area of research could focus on the development of more potent analogs of this compound with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in various scientific research fields, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-methoxyaniline in the presence of acetic anhydride and N,N-dimethylformamide. The reaction is carried out at a temperature of 80-85°C for 3-4 hours. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-12-8-6-11(7-9-12)19-16(21)10-14-17(22)13-4-2-3-5-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXBFIKCATUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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